molecular formula C8H15N B13993369 2-Ethyl-2-azabicyclo(2.2.1)heptane CAS No. 4492-38-0

2-Ethyl-2-azabicyclo(2.2.1)heptane

Cat. No.: B13993369
CAS No.: 4492-38-0
M. Wt: 125.21 g/mol
InChI Key: WCBKFFPLWHRVII-UHFFFAOYSA-N
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Description

2-Ethyl-2-azabicyclo(221)heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula, which can be carried out using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-azabicyclo(2.2.1)heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with electrophilic reagents to give addition products. Reaction with m-chloroperoxybenzoic acid (MCPBA) can yield epoxides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, potassium permanganate, osmium tetroxide, and MCPBA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.

Major Products: The major products formed from the reactions of this compound include epoxides, hydroxylated derivatives, and various bridged aza-bicyclic structures .

Scientific Research Applications

2-Ethyl-2-azabicyclo(2.2.1)heptane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s ability to undergo various chemical reactions also makes it useful in industrial applications, such as the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-ethyl-2-azabicyclo(2.2.1)heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

4492-38-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-ethyl-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3

InChI Key

WCBKFFPLWHRVII-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCC1C2

Origin of Product

United States

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